molecular formula C11H16N2O2 B13021738 tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate

tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate

Cat. No.: B13021738
M. Wt: 208.26 g/mol
InChI Key: KYYWEUNSFOYUGT-SECBINFHSA-N
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Description

tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical reactions and industrial applications. This particular compound features a tert-butyl group, a cyanocyclopentene ring, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate typically involves the reaction of a cyanocyclopentene derivative with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its stability and ability to form hydrogen bonds, which can be useful in drug design and development .

Medicine

In medicine, derivatives of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications .

Industry

Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is unique due to the presence of both the cyanocyclopentene ring and the tert-butyl carbamate group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry, biology, and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl N-[(1R)-3-cyanocyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)/t9-/m1/s1

InChI Key

KYYWEUNSFOYUGT-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C1)C#N

Origin of Product

United States

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